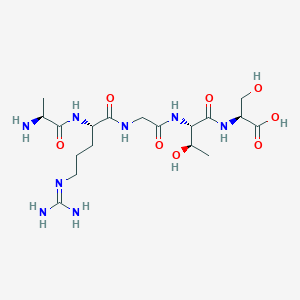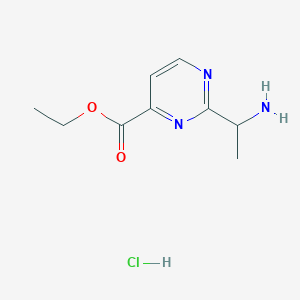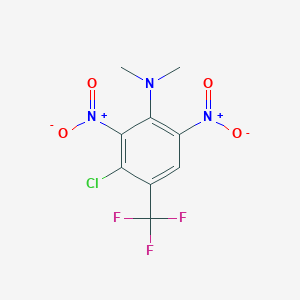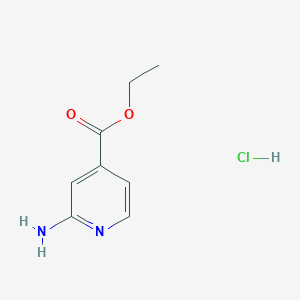![molecular formula C8H20N2O5 B14170466 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-08-2](/img/structure/B14170466.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine in scientific literature. This compound is known for its ability to maintain enzyme activity and is widely used in electrophoresis and other chromatographic methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion and minimal by-products[2][2].
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines and alcohols.
Aplicaciones Científicas De Investigación
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is widely used in various scientific research fields:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Used in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Employed in the production of detergents, emulsifiers, and stabilizers.
Mecanismo De Acción
The compound exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for enzyme activity and stability. The hydroxyl and amino groups interact with hydrogen ions, thereby regulating the pH of the solution .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N-bis(2-hydroxyethyl)aminoethanesulfonic acid
Uniqueness
Compared to similar compounds, 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol offers a unique combination of buffering capacity and biocompatibility. Its zwitterionic nature allows it to maintain enzyme activity more effectively than other buffers .
Propiedades
Número CAS |
72906-08-2 |
|---|---|
Fórmula molecular |
C8H20N2O5 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
Clave InChI |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Números CAS relacionados |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)

![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)


![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)



